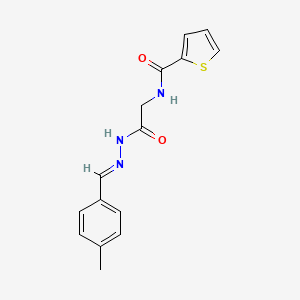

N-(furan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

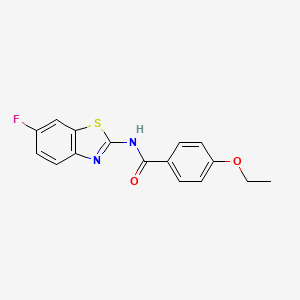

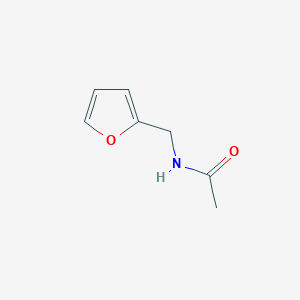

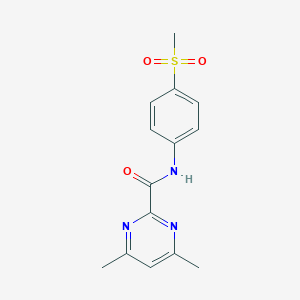

“N-(furan-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C7H9NO2 . It has a molecular weight of 139.15200 . The compound is also known by other names such as N-acetyl-2-(aminomethyl)-furan, 2-(acetamidomethyl)furan, N-furfuryl-acetamide, N-acetyl furfurylamine, N-Furfuryl-acetamid, and N-acetylfurfurylamine .

Synthesis Analysis

The key intermediate 2-cyano-N-(furan-2-ylmethyl)acetamide was obtained by the solvent-free reaction of ethyl cyanoacetate and furfurylamine . Another method for the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate involves using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to an acetamide group . The exact mass of the molecule is 139.06300 .Chemical Reactions Analysis

“N-(furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Aplicaciones Científicas De Investigación

Decarboxylative Claisen Rearrangement

N-(furan-2-ylmethyl)acetamide derivatives, such as furan-2-ylmethyl, undergo decarboxylative Claisen rearrangement, producing heteroaromatic products. This process, utilizing N,O-bis(trimethylsilyl)acetamide-potassium acetate, has implications for synthesizing various complex molecular structures (Craig et al., 2005).

Anticancer Potential

Compounds like 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide have shown significant anticancer properties. Such derivatives have been tested against various leukemia cell lines, indicating a potential avenue for cancer treatment research (Horishny et al., 2021).

Crystal Structure Analysis

The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide has been studied, revealing how molecules are linked via hydrogen bonds. This structural knowledge is vital for understanding the compound's interactions and stability (Subhadramma et al., 2015).

Antifungal Applications

This compound derivatives have demonstrated significant antifungal activity. These compounds, especially when synthesized with dibenzofuran-3-yl, showed effectiveness against various fungi species, suggesting their potential use in antifungal treatments (Kaplancıklı et al., 2013).

Synthesis of Spiro-Lactams and Polysubstituted Pyrroles

N-(furan-2-ylmethyl) derivatives are also used in the synthesis of spiro-lactams and polysubstituted pyrroles. These compounds have diverse applications in pharmaceuticals and organic chemistry (Peng et al., 2016).

Synthesis of Complex Organic Compounds

These derivatives are involved in the Betti reaction with 2-naphthol and furfural, leading to novel organic compounds. This synthesis method is significant for creating complex molecules with potential pharmaceutical applications (Gutnov et al., 2019).

Antimicrobial Activities

Certain this compound derivatives have been shown to possess antimicrobial properties, indicating their potential use in developing new antibacterial and antifungal agents (Nagarsha et al., 2023).

Palladium-Catalyzed Synthesis

These compounds are synthesized using palladium-catalyzed oxidative aminocarbonylation, demonstrating their utility in creating furanacetamide derivatives via an efficient and convenient method (Gabriele et al., 2006).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVYFMZUBZMFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017756 |

Source

|

| Record name | N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5663-62-7 |

Source

|

| Record name | N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

![3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734701.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)

![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)